molecular formula C20H23F3N2O3 B5064104 2,6-Dimethoxy-4-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]phenol

2,6-Dimethoxy-4-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]phenol

Cat. No.: B5064104
M. Wt: 396.4 g/mol
InChI Key: IEVCXVCVSZYOSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2,6-dimethoxy-4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol” is a phenolic compound with various substitutions. Phenols are aromatic compounds containing a hydroxyl group (-OH) attached to a carbon atom in a benzene ring . In this case, the phenol has methoxy groups (-OCH3) at the 2 and 6 positions, a trifluoromethyl group (-CF3) at the 3 position of the phenyl ring, and a piperazinyl group (a six-membered ring containing two nitrogen atoms) at the 4 position .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The presence of the aromatic phenol group would contribute to the compound’s stability and potentially its reactivity. The trifluoromethyl group is electron-withdrawing, which would affect the electron density in the phenol ring and thus its reactivity . The piperazinyl group could potentially form hydrogen bonds .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. The phenol group might undergo reactions typical of phenols, such as E1 or E2 elimination reactions. The trifluoromethyl group might undergo reactions with nucleophiles . The piperazinyl group might participate in reactions with electrophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar hydroxyl and piperazinyl groups might increase its solubility in polar solvents. The trifluoromethyl group might increase the compound’s stability and decrease its reactivity .

Properties

IUPAC Name

2,6-dimethoxy-4-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F3N2O3/c1-27-17-10-14(11-18(28-2)19(17)26)13-24-6-8-25(9-7-24)16-5-3-4-15(12-16)20(21,22)23/h3-5,10-12,26H,6-9,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVCXVCVSZYOSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.